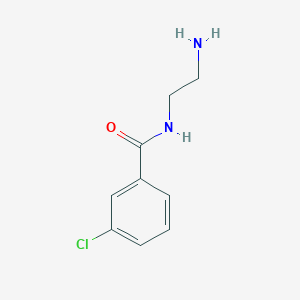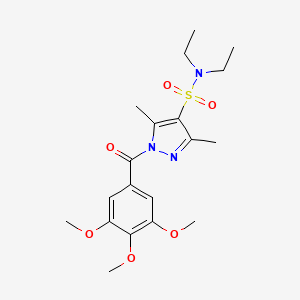
N-(2-Aminoethyl)-3-chlorobenzamide
Vue d'ensemble
Description
N-(2-Aminoethyl)acetamide is an organic building block . It may be used in the preparation of mixed two-component monolayers on glassy carbon . It may also be used in the synthesis of lysidine .
Synthesis Analysis
While specific synthesis information for N-(2-Aminoethyl)-3-chlorobenzamide is not available, similar compounds such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane have been used for synthesis .Molecular Structure Analysis
The molecular structure of similar compounds like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane has been studied . The formation of chemical bond and hydrogen bond between N-(2-aminoethyl) acetamide and perovskite reduces the potential barrier in the phase transition process from an intermediate δ phase to the final black phase .Chemical Reactions Analysis
The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base to achieve the effect of deformaldehyde .Physical And Chemical Properties Analysis
The modification of the aerogel reduced the pore volume and specific surface area, and the average pore size increased to 14.56 nm, which enhanced the adsorption capacity of formaldehyde, and the adsorption amount reached 9.52 mg/g .Applications De Recherche Scientifique
Synthesis and Structural Studies
- N-(2-Aminoethyl)-3-chlorobenzamide and related compounds have been the subject of synthesis and structural studies. For instance, the synthesis and crystal and molecular structures of related compounds, such as N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, have been determined using X-ray diffraction, IR, 1 H-NMR, and 13 C-NMR methods (Cabezas et al., 1988).
Catalytic Applications
- This compound derivatives are used in catalysis. For example, Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides has been reported, demonstrating the usefulness of these compounds in organic synthesis (Muniraj & Prabhu, 2019).
Photodegradation Studies
- Studies on the photodegradation of compounds like moclobemide have identified 4-chlorobenzamide as a major degradation product, thereby highlighting the relevance of this compound in understanding environmental degradation processes (Skibiński & Komsta, 2012).
Biodegradation Research
- Research on biodegradation, particularly concerning groundwater micropollutants, has identified enzymes thatinteract with compounds similar to this compound. For instance, an amidase named BbdA initiates the biodegradation of 2,6-dichlorobenzamide (BAM) in Aminobacter sp. MSH1, which is crucial for understanding the microbial degradation of related compounds in the environment (T’Syen et al., 2015).
Pharmacodynamic Studies
- The compound N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide, which is structurally related to this compound, has been synthesized and subjected to pharmacodynamic studies, revealing potential biological activities (Zhang Xiao-yong, 2005).
Crystal Structure Analysis
- Detailed analysis of crystal structures and interaction environments of compounds like mono-chlorobenzamides, which are similar to this compound, has been conducted. This research is essential for understanding the physicochemical properties and potential applications of these compounds (Gallagher et al., 2019).
Chemical Reaction Mechanisms
- The mechanisms of reactions involving N-chlorobenzamide derivatives, akin to this compound, have been studied. For example, Co(III)-catalyzed annulation of N-chlorobenzamide with styrene and the effects of cyclopentadienyl ligands on enantioselectivity have been computationally investigated (Gao et al., 2023).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-aminoethyl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNILSNGFSINJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(Methylethyl)amino]sulfonyl}chromen-2-one](/img/structure/B3309725.png)

![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone](/img/structure/B3309734.png)


![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone](/img/structure/B3309763.png)
![3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole](/img/structure/B3309766.png)
![4-({3,5-dimethyl-1-[(2-nitrophenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B3309778.png)


![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-nicotinonitrile](/img/structure/B3309814.png)

![6-(4-Chlorophenylsulfinyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3309816.png)
![2-(4-Bromo-phenyl)-6-methoxy-benzo[b]thiophene](/img/structure/B3309826.png)